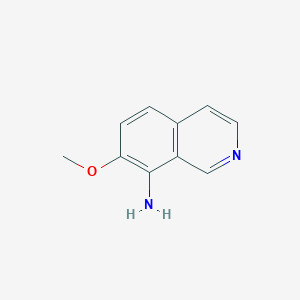

7-Methoxyisoquinolin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methoxyisoquinolin-8-amine is a chemical compound with the CAS Number: 55766-74-0 and a molecular weight of 174.2 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 7-methoxy-8-isoquinolinamine . The Inchi Code is 1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8 (7)10 (9)11/h2-6H,11H2,1H3 .

Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 174.2 .

Applications De Recherche Scientifique

Synthesis Methodologies and Chemical Properties

- Synthesis of 8-Bromoisoquinolines : Research detailed a method for producing bromo-7-methoxyisoquinoline through Jackson's modification of the Pomeranz-Fritsch ring synthesis. This study provided insights into the formation mechanisms and highlighted the synthesis of secondary amine-BH3 complexes, emphasizing the compound's utility in synthetic chemistry (Armengol, Helliwell, & Joule, 2000).

Biological Activities

- Antibacterial Properties : New 8-nitrofluoroquinolone derivatives were synthesized, including modifications at the C-7 position with primary amine appendages, demonstrating significant antibacterial activity against gram-positive and gram-negative strains. This highlights the potential application of modified isoquinolines in developing new antibacterial agents (Al-Hiari et al., 2007).

- Antitumor Activity : A series of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines demonstrated in vitro antitumor activity against various human cancer cell lines, indicating the value of methoxyisoquinoline derivatives in cancer research (Károlyi et al., 2012).

- Alzheimer's Disease Therapy : Tetrahydropyranodiquinolin-8-amines were synthesized and identified for their potential in Alzheimer's disease therapy due to their antioxidant activity, non-hepatotoxic nature, and inhibition of acetylcholinesterase, which is crucial for managing Alzheimer's disease symptoms (Dgachi et al., 2017).

Molecular Mechanisms

- Trace Amine Receptor Modulation : The antidepressant-like effect of a novel molecule hypothesized to modulate trace amine receptors was explored, demonstrating potential mechanisms for treatment-resistant depression through modulation of neurotransmitter levels (Dhir & Kulkarni, 2011).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

7-Methoxyisoquinolin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline derivatives, which are known to have various biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways . Additionally, it has been found to impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and alterations in metabolic activity. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux within cells . For instance, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been observed to accumulate in certain cellular compartments, including the cytoplasm and mitochondria. This localization is often influenced by the presence of specific targeting signals and post-translational modifications that direct the compound to its target sites within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and mitochondria, where it exerts its biochemical effects . The subcellular localization of this compound is influenced by various factors, including its chemical structure, post-translational modifications, and interactions with specific targeting signals. These factors collectively determine the compound’s activity and function within different cellular compartments.

Propriétés

IUPAC Name |

7-methoxyisoquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYXYGWPFNZEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344117 |

Source

|

| Record name | 8-Isoquinolinamine, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55766-74-0 |

Source

|

| Record name | 8-Isoquinolinamine, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)

![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)

![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)

![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)